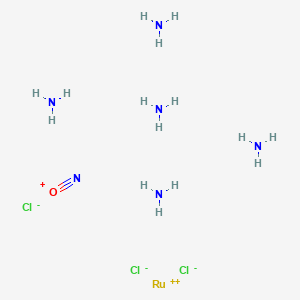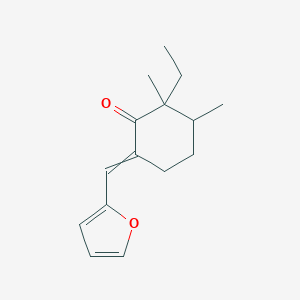![molecular formula C12H9N3OS B231665 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, also known as PPT, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PPT is a member of the pyrido[2,3-b][1,4]thiazine family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a critical role in cell signaling and regulation. Inhibition of PKC activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to protect against neuronal damage.
Biochemical and Physiological Effects
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. In addition, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to increase the levels of the antioxidant glutathione, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. In addition, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is the development of novel 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one's effects on other signaling pathways and cellular processes, which may reveal new therapeutic applications for this compound. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which may provide insights into its potential as a therapeutic agent for cancer and neurodegenerative diseases.
合成法
The synthesis of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-aminopyridine with 2-chloroacetyl chloride followed by a cyclization reaction with sulfur. The resulting compound is then treated with hydrochloric acid to yield 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. This method has been optimized to obtain high yields of pure 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one.
特性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
1-pyridin-2-ylpyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-8-17-12-9(4-3-7-14-12)15(11)10-5-1-2-6-13-10/h1-7H,8H2 |
InChIキー |
ZFNDSJQCCAMYFR-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
正規SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)





![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)